Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1436686-17-7) is a brominated pyrazolopyrimidine derivative with a molecular formula of C₉H₈BrN₃O₂ and a molecular weight of 270.08 g/mol . It is synthesized via microwave-assisted condensation of 5-bromo-1H-pyrazol-3-amine with ethyl 2-bromo-7-(3,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate (14a) in ethanol under acidic conditions, yielding 81% as a pale yellow solid . The compound is sensitive to hydrolysis and requires storage under inert atmospheres at 2–8°C .
Properties
IUPAC Name |
ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-11-13-4-3-7(10)12-8(6)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGUBYKOBKOKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=CN2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from pyrazole derivatives or related precursors. The key synthetic steps include:
- Formation of the pyrazolo[1,5-a]pyrimidine core via cyclization reactions.
- Introduction of the bromine substituent at the 5-position through halogenation.
- Esterification or incorporation of the ethyl carboxylate group at the 3-position.
The methods emphasize mild reaction conditions, use of readily available reagents, and optimization for high yield and purity.
Cyclization and Halogenation Approach
A prominent method involves a one-pot cyclization reaction followed by oxidative halogenation:
- Cyclization : Amino pyrazoles react with enaminones or chalcones in the presence of oxidizing agents such as potassium persulfate (K₂S₂O₈). This step forms the fused pyrazolo[1,5-a]pyrimidine skeleton.
- Halogenation : Sodium halides (e.g., sodium bromide) and potassium persulfate are used to introduce the bromine atom selectively at the 5-position of the pyrimidine ring.
This approach benefits from:
- Mild reaction conditions.
- Use of inexpensive and readily available reagents.
- High efficiency and versatility for various halogenated derivatives.
The reaction mechanism involves initial cyclocondensation followed by oxidative halogenation, which is crucial for the selective bromination.
Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds
An alternative synthetic route involves:
- Condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.
- The amino group nucleophilically attacks the electrophilic carbonyl carbon.
- Subsequent cyclization and dehydration form the pyrazolo[1,5-a]pyrimidine ring system.
- The choice of β-dicarbonyl compound determines substitution patterns, including the position of bromine and ester groups.
This method is typically conducted under acidic or basic conditions and can be catalyzed by Lewis acids or bases to facilitate ring closure. It offers:
Detailed Preparation via Bromopyridine and Ethyl Propiolate (Patent-Based Method)
A patent (CN117143095A) describes a detailed synthetic route for a closely related compound, ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate, which shares structural similarity and synthetic logic with this compound. The process involves:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| Boc Removal | Reaction of tert-butyl (methylsulfonyl) oxy carbamate with organic acid (e.g., trifluoroacetic acid) at 0–20 °C for >3 hours to yield hydroxylamine-O-sulfonic acid | 0–20 °C, 3+ hours | Volume-mass ratio of acid to carbamate: 3–5 mL/g |
| Cyclization Step A | Mixing Boc-removed reactant with 3-bromopyridine in tetrahydrofuran (THF) at 15–20 °C to form 1-amino-3-bromopyridine sulfonate | 15–20 °C | THF solvent used |
| Cyclization Step B | Reaction of 1-amino-3-bromopyridine sulfonate with ethyl propiolate and organic base (lithium bis(trimethylsilyl)amide or sodium bis(trimethylsilyl)amide) in THF at -70 to -50 °C for 12–16 hours to form ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate | -70 to -50 °C, 12–16 h | Organic base concentration: 1 mol/L; molar ratio base to hydroxylamine-O-sulfonic acid: 2–3 |
| Purification | Quenching reaction with cold water (0–5 °C), filtration, washing, crystallization in ethyl acetate/n-heptane (1:4 v/v), drying | 0–5 °C | Yield ~50%, LC purity ~94.5% |
| Saponification | Hydrolysis of ester using 1 M NaOH or LiOH in ethanol at 0–25 °C for >24 hours | 0–25 °C, >24 h | Volume ratio ethanol to ester: 10–20 mL/g; alkali to ester: 5–10 mL/g |
| Acidification | Acidify aqueous phase with 12 M HCl to pH 1, filtration, washing, drying | Room temperature | Yield ~85–90%, purity >99% |
This method highlights critical parameters such as temperature control during cyclization, stoichiometric ratios, and purification steps to obtain high-purity product.
Reaction Conditions and Optimization
The key reaction parameters influencing the synthesis include:
| Parameter | Range/Value | Impact |
|---|---|---|
| Reaction Temperature (Cyclization) | -70 to -50 °C (cyclization), 15–20 °C (initial mixing) | Controls reaction rate and selectivity |
| Reaction Time (Cyclization) | 12–16 hours | Ensures complete conversion |
| Organic Base Concentration | 1 mol/L | Affects deprotonation and cyclization efficiency |
| Molar Ratios | Base to hydroxylamine-O-sulfonic acid: 2–3; ethyl propiolate to hydroxylamine-O-sulfonic acid: 1.1–1.5 mL/g | Stoichiometry critical for yield |
| Purification | Crystallization solvent ratio ethyl acetate:n-heptane = 1:4; cold water quench at 0–5 °C | Enhances purity and crystallinity |
| Saponification Conditions | 0–25 °C, >24 h, 1 M NaOH or LiOH in ethanol | Efficient hydrolysis of ester to acid |
These optimized conditions ensure high yields and purity suitable for further applications.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|---|
| One-pot cyclization + oxidative halogenation | Amino pyrazoles, enaminones, sodium bromide | K₂S₂O₈, NaBr | Mild, room temp to moderate heating | High yield, selective bromination | Efficient for 5-bromo derivatives |
| Condensation with β-dicarbonyl compounds | 5-Aminopyrazoles, β-dicarbonyls | Acid/base catalysts | Acidic/basic medium, heating or microwave | High yield, diverse substitution | Tunable substitution pattern |
| Patent method (Boc removal, cyclization, saponification) | (Methylsulfonyl) oxy carbamate, 3-bromopyridine, ethyl propiolate | LiHMDS or NaHMDS, NaOH, HCl | Low temp cyclization (-70 to -50 °C), saponification at 0–25 °C | 50% ester yield, 85–90% acid yield, purity >99% | Detailed control of conditions, purification |
Research Findings and Analytical Data
- The fused pyrazolo[1,5-a]pyrimidine ring system is planar, facilitating π–π stacking interactions, which are important for biological activity.
- The bromination at the 5-position is critical for modulating electronic properties and enhancing binding affinity in medicinal chemistry applications.
- The reported synthetic routes provide high purity products (>94% LC purity for esters, >99% for acids), suitable for pharmaceutical research.
- Reaction conditions such as temperature, solvent choice, and reagent ratios are crucial for optimizing yields and minimizing by-products.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom on the pyrazolo[1,5-a]pyrimidine core can be readily substituted by other nucleophiles.
Reaction Type : Nucleophilic Substitution
Reagents : Amines, thiols, alkoxides
Conditions : Solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Product(s) : Substituted pyrazolo[1,5-a]pyrimidine derivatives
Coupling Reactions
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo coupling reactions, such as Suzuki or Heck couplings, to form biaryl derivatives.
Reaction Type : Suzuki-Miyaura Coupling
Reagents : Palladium catalyst, base, boronic acid or boronic ester
Conditions : Suitable solvent (e.g., dioxane, THF), inert atmosphere, elevated temperature
Product(s) : Biaryl derivatives
Hydrolysis/Saponification
The ethyl carboxylate group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid .
Reaction Type : Saponification
Reagents : Inorganic base (e.g., NaOH, LiOH)
Conditions : Ethanol/water mixture, reflux
Product(s) : Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reaction with 2-acetylbutyrolactone
The reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylbutyrolactone leads to the formation of 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4 H)-ones . This reaction involves the opening of the butyrolactone ring as a final step in the cyclization .
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]pyrimidines has been reported . For example, 6-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid can be used in such reactions .
Data Table of Reactions
| Reaction Type | Reagents | Conditions | Product(s) |
|---|---|---|---|
| Nucleophilic Substitution | Amines, thiols, alkoxides | DMSO or THF | Substituted pyrazolo[1,5-a]pyrimidine derivatives |
| Suzuki-Miyaura Coupling | Palladium catalyst, base, boronic acid or boronic ester | Dioxane or THF, inert atmosphere, elevated temperature | Biaryl derivatives |
| Saponification | NaOH or LiOH | Ethanol/water mixture, heat. | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
| Cyclization | N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with benzylidene malononitrile | Microwave irradiation | 7-aminopyrazolo[1,5-a]pyrimidine derivative |
Scientific Research Applications
Pharmaceutical Development
Anti-inflammatory and Anti-cancer Agents
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases and cancer. Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties and can inhibit tumor growth, making it a valuable candidate in drug development initiatives aimed at treating chronic inflammatory conditions and various cancers .
Mechanism of Action
Studies have demonstrated that compounds derived from this compound can modulate key signaling pathways associated with inflammation and cancer progression. For instance, they may inhibit specific enzymes involved in the inflammatory response or interfere with cell proliferation pathways critical to tumor growth .
Agricultural Chemistry
Agrochemical Formulations
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its properties allow it to act as a growth regulator and pest control agent, enhancing crop yields while minimizing the ecological impact of traditional pesticides .
Case Studies
Field trials have shown that crops treated with formulations containing this compound demonstrate improved resistance to pests and diseases while promoting healthier growth patterns. These findings support its integration into sustainable agricultural practices aimed at increasing food security .
Material Science
Development of Novel Materials
The unique chemical structure of this compound makes it suitable for applications in material science. Researchers are exploring its use in creating advanced polymers and coatings with enhanced mechanical properties and resistance to environmental degradation .
Applications in Coatings
Experimental studies indicate that materials synthesized with this compound exhibit superior adhesion properties and durability compared to conventional materials. This makes them ideal for use in protective coatings for various industrial applications .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound serves as a critical tool for studying enzyme inhibition mechanisms. Researchers have employed this compound to elucidate the interactions between small molecules and biological targets, contributing to a deeper understanding of metabolic pathways and disease mechanisms .
Receptor Binding Studies
Additionally, this compound is used in receptor binding studies to assess its affinity for various biological receptors. Such research is pivotal in drug design processes, enabling scientists to identify potential therapeutic targets for new medications .
Analytical Chemistry
Standard Reference Material
this compound is employed as a standard reference material in analytical chemistry. Its consistent chemical properties make it an ideal candidate for calibrating analytical methods used to detect and quantify related compounds across various samples .
Applications in Detection Methods
Techniques such as high-performance liquid chromatography (HPLC) utilize this compound for accurate quantification of active ingredients in pharmaceutical formulations and environmental samples, ensuring compliance with safety regulations and quality control standards .
Summary Table of Applications
| Field | Application |
|---|---|
| Pharmaceutical | Synthesis of anti-inflammatory and anti-cancer agents |
| Agricultural Chemistry | Formulation of agrochemicals for pest control and growth regulation |
| Material Science | Development of advanced polymers and protective coatings |
| Biochemical Research | Studies on enzyme inhibition and receptor binding mechanisms |
| Analytical Chemistry | Standard reference material for calibrating detection methods |
Mechanism of Action
The mechanism of action of Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolo[1,5-a]pyrimidine core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyrazolopyrimidine Esters
Key Compounds:
Key Findings :
- Bromine vs. However, brominated derivatives exhibit higher molecular weight and increased toxicity risks (e.g., H302: harmful if swallowed) .
- Hydrolytic Stability: Chlorinated analogs show greater resistance to ester hydrolysis under alkaline conditions compared to brominated derivatives, as seen in studies on ethyl pyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate .
Ester vs. Carboxylic Acid Derivatives
Key Findings :
- The ester group in this compound is metabolically labile, necessitating replacement with amides for improved stability in biological systems (e.g., B-Raf inhibitors) .
- Acidic hydrolysis of the ester group leads to decarboxylation, forming 3-unsubstituted derivatives, as observed in ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate .
Derivatives with Aromatic and Heterocyclic Substituents
Key Findings :
- Aromatic Substituents : Bromophenyl groups (e.g., 4-bromo in compound 6p) enhance target binding in kinase inhibition, while trifluoromethyl groups improve metabolic stability .
- Steric Effects : Methyl substituents (e.g., 5,7-dimethyl in 4b) influence conformational flexibility, affecting reduction pathways and stereoisomer formation .
Structural-Activity Relationship (SAR) Insights
- Ester Group Optimization : Replacement of the ethyl ester with amides in pyrazolo[1,5-a]pyrimidine-3-carboxylates increases microsomal stability and potency in B-Raf inhibition (IC₅₀ improved by 10-fold) .
- Halogen Effects : Bromine at the 5-position enhances electronic interactions in ATP-binding pockets compared to chlorine, though at the cost of higher toxicity .
Biological Activity
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (EBP) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : 270.08 g/mol
- CAS Number : 1436686-17-7
EBP features a bromine atom at the 5-position of the pyrazolo[1,5-a]pyrimidine ring, which enhances its reactivity and potential pharmacological properties. The compound serves as a versatile building block in organic synthesis and medicinal chemistry.
EBP's biological activity is primarily attributed to its interaction with specific molecular targets, particularly kinases involved in cell signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : EBP has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are often overactive in cancer cells. This inhibition can lead to cell cycle arrest and apoptosis in tumor cells .
- Protein Interaction : The compound is utilized as a probe in biochemical assays to study enzyme activities and protein interactions, providing insights into its potential therapeutic applications .
Anticancer Properties
Research indicates that EBP exhibits significant anticancer activity against various cancer cell lines. Its ability to inhibit CDK2 has been particularly noted, leading to reduced proliferation of cancer cells.
Case Studies :
- A study demonstrated that EBP derivatives showed enhanced selectivity towards CDK2 over other kinases, suggesting a promising therapeutic index for cancer treatment .
- In vitro assays revealed that EBP effectively induced apoptosis in HeLa cervical cancer cells, highlighting its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer properties, EBP has shown promise as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions.
Synthesis Methods
EBP can be synthesized through several methods, including:
- Bromination of Pyrazolo[1,5-a]pyrimidine Derivatives :
- Synthetic Routes :
Research Findings
Recent studies have expanded the understanding of EBP's biological activity:
Q & A
Q. Q1. What are the common synthetic routes for ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, and how can reaction conditions be optimized?
A1. The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with brominated 1,3-dicarbonyl equivalents. A validated method includes:
- Cyclocondensation : Reacting 3-amino-5-bromopyrazole with β-keto esters (e.g., ethyl acetoacetate) in ethanol:water (1:1) under ultrasonic irradiation, achieving 95% yield .
- Esterification : Post-cyclization esterification using ethanol and acid catalysis.
Optimization : Ultrasonic irradiation reduces reaction time (e.g., 2 hours vs. 12 hours conventional) and enhances yield. Solvent polarity adjustments (e.g., DMF vs. THF) can influence regioselectivity .
Q. Q2. How is the structural integrity of this compound confirmed?
A2. Use a multi-analytical approach:
- NMR : H NMR identifies aromatic protons (δ 8.6–7.2 ppm for pyrimidine/pyrazole protons) and ester groups (δ 4.3–1.3 ppm). C NMR confirms carbonyl (δ 165–170 ppm) and quaternary carbons .
- HPLC-MS : Verifies molecular weight (M at m/z 300–310 for CHBrNO) and purity (>95%) .
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., anti/syn configurations in substituted analogs) .
Q. Q3. What are the primary research applications of this compound?
A3. Key applications include:
- Medicinal Chemistry : As a kinase inhibitor scaffold (e.g., targeting cancer pathways) .
- Organic Synthesis : Intermediate for functionalized pyrazolopyrimidines (e.g., introducing trifluoromethyl or aryl groups at C5/C7) .
- Materials Science : Tuning electronic properties via bromine substitution for optoelectronic materials .
Advanced Questions
Q. Q4. How can stereochemical outcomes (syn/anti isomers) be controlled during functionalization?
A4. Stereoselectivity depends on:
- Reduction conditions : Hydrogenation of ethyl 5,7-dimethyl analogs in ethanol yields anti-isomers (e.g., ethyl (5S,7S)-5,7-dimethyl-4,5,6,7-tetrahydro derivatives), while THF favors syn-isomers .
- Chiral catalysts : Use of Pd/C with (R)-BINAP ligand achieves enantiomeric excess (>90%) in hydrogenation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for syn-configuration .
Q. Q5. How do hydrolysis conditions affect the stability of the ester group?
A5. Hydrolysis pathways are solvent-dependent:
- Alkaline conditions : NaOH/EtOH yields carboxylic acid but risks decarboxylation (e.g., 3-decarboxylated byproducts form at >50% under prolonged heating) .
- Acidic conditions : HCl/MeOH retains the ester but may cleave the pyrimidine ring. Mitigate via low-temperature (<0°C) protocols .
Recommendation : Use mild alkaline conditions (pH 8–9) with short reaction times (<1 hour) to isolate the acid intermediate .
Q. Q6. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for substituted derivatives?
A6. Address contradictions via:
- Variable-temperature NMR : Resolves dynamic rotational isomers (e.g., hindered rotation of bromine substituents at C5) .
- 2D NMR (COSY, HSQC) : Assigns coupling in overcrowded regions (e.g., distinguishing C7-aryl vs. C5-bromo protons) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .
Q. Q7. What strategies improve yield in cross-coupling reactions (e.g., Suzuki-Miyaura) at the C5-bromo position?
A7. Optimize:
- Catalyst system : Pd(PPh)/CsCO in toluene:water (3:1) achieves >80% coupling efficiency with aryl boronic acids .
- Microwave assistance : 100°C for 10 minutes reduces side reactions (e.g., debromination) .
- Protecting groups : Temporarily protect the ester with TMSCl to prevent nucleophilic attack during coupling .
Data Contradiction Analysis
Q. Q8. Why do hydrolysis studies report conflicting product distributions (carboxylic acid vs. decarboxylated byproducts)?
A8. Discrepancies arise from:
- Reaction medium : Alkaline hydrolysis (NaOH/EtOH) favors carboxylate formation but accelerates decarboxylation under heat, while acidic conditions (HCl/MeOH) stabilize esters but promote ring-opening .
- Substituent effects : Electron-withdrawing groups (e.g., Br at C5) increase ester lability, leading to higher decarboxylation rates. Compare with methyl or phenyl analogs for trend analysis .
Q. Q9. How do solvent systems influence regioselectivity in cyclocondensation reactions?
A9. Solvent polarity dictates nucleophilicity and transition-state stabilization:
- Polar aprotic solvents (DMF) : Favor C7-substitution due to enhanced pyrimidine ring activation .
- Protic solvents (EtOH) : Promote C5-bromination via hydrogen bonding with the β-keto ester .
Validation : Kinetic studies in DMF vs. EtOH show 3:1 regioselectivity for C7 vs. C5 substitution .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
